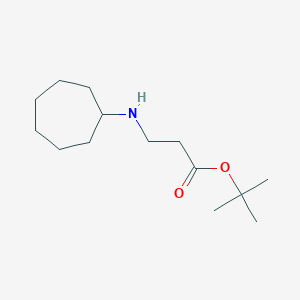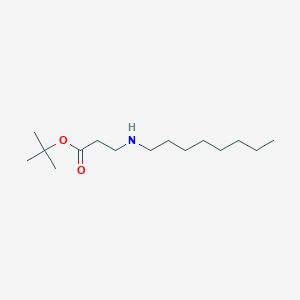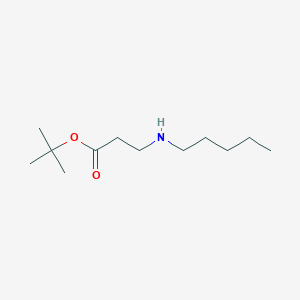![molecular formula C14H20FNO2 B6340602 tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate CAS No. 1221346-08-2](/img/structure/B6340602.png)
tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Branched Aldehydes in Food Flavors
Research on branched aldehydes, such as 2-methyl propanal and 3-methyl butanal, highlights their significance in food flavoring. These compounds are produced and degraded from amino acids in both fermented and non-fermented food products. Understanding the metabolic pathways and factors influencing the formation of these aldehydes can inform the potential use of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate in food science, particularly in flavor enhancement and stability (Smit et al., 2009).
MTBE Decomposition in Environmental Applications
The study on the decomposition of MTBE, a gasoline additive, by adding hydrogen in a cold plasma reactor sheds light on environmental applications. This research demonstrates the feasibility of using advanced oxidation processes for the degradation of organic contaminants, which could be relevant for the environmental management of compounds like this compound (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants in Industrial Applications
The review on synthetic phenolic antioxidants (SPAs) discusses their widespread use in preventing oxidative degradation in various products, thereby extending shelf life. This research area might be relevant for exploring the antioxidant potential of this compound in industrial applications, such as in plastics, lubricants, or cosmetics, to enhance product stability and longevity (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)8-9-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOUHNANUODXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)


![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)
![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)
![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)
![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)
![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)
![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)
